2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol
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Overview
Description
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions with an appropriate solvent such as ethanol or methanol.
Another method involves the use of 1-methyl-1H-pyrazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylpropan-1-ol in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major products include alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as halogenated or alkylated pyrazoles.
Scientific Research Applications
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can be compared with other similar compounds such as:
3-methyl-1H-pyrazol-5-ol: This compound has a similar pyrazole ring structure but lacks the 2-methylpropan-1-ol moiety.
1-methyl-1H-pyrazol-5-amine: This compound has an amine group instead of the hydroxyl group.
1-methyl-1H-pyrazol-5-carboxylic acid: This compound has a carboxylic acid group instead of the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFFYPMKPQMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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